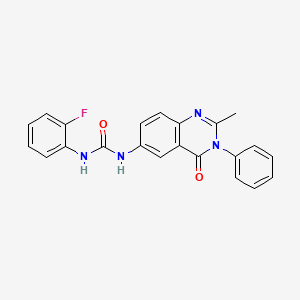
1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Aplicaciones Científicas De Investigación
Pharmacological Research
Compounds similar to the specified urea derivative have been explored for their pharmacological potential. For instance, derivatives of quinazolinones and ureas have shown significant promise in the treatment of various disorders. A study highlights the design and synthesis of N-alkylanilinoquinazoline derivatives, evaluated for their DNA-binding capabilities, indicating potential in cancer research due to their intercalative interaction with DNA (Garofalo et al., 2010). Additionally, quinazolinone derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities, suggesting a possible avenue for the development of new therapeutic agents (Farag et al., 2012).
Antimicrobial Applications
The antimicrobial potential of quinazolinone and urea derivatives is another area of significant interest. A study demonstrated the synthesis and evaluation of N-alkyl substituted urea derivatives as antibacterial and antifungal agents, revealing compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Zheng et al., 2010). Such findings underscore the relevance of these chemical structures in developing new antimicrobial therapies.
Materials Science and Catalysis
In materials science, quinoline urea derivatives have been synthesized and explored for their gelator behavior in the formation of silver(I) complexes, demonstrating potential applications in materials chemistry and catalysis (Braga et al., 2013). This research highlights the utility of such compounds in creating novel materials with specific physical properties.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c1-14-24-19-12-11-15(25-22(29)26-20-10-6-5-9-18(20)23)13-17(19)21(28)27(14)16-7-3-2-4-8-16/h2-13H,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTQMVOMVAGZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3F)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

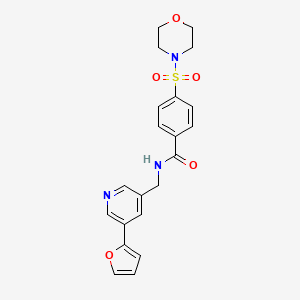
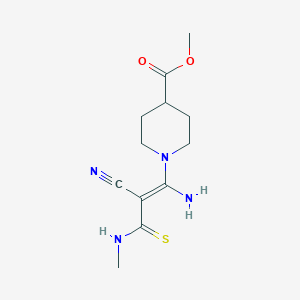
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)
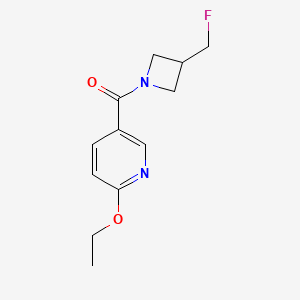
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)
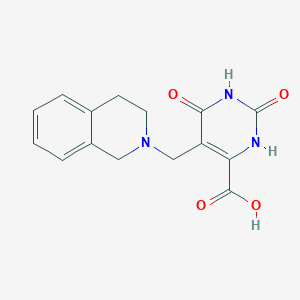
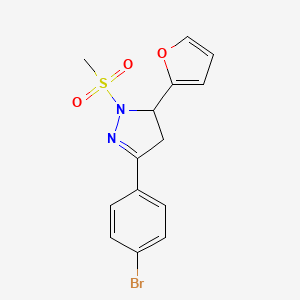
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)
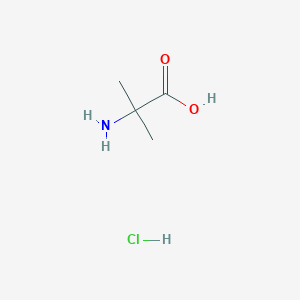
![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)

![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)